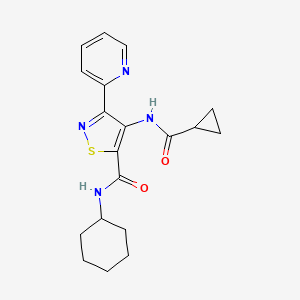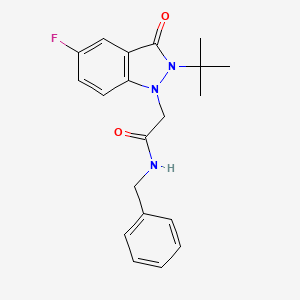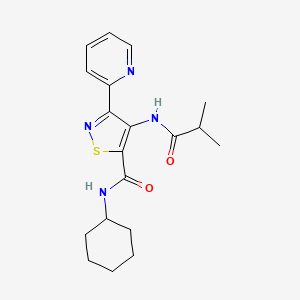
N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide, also known as CCCPT, is a synthetic small molecule that is used in a variety of scientific research applications. CCCPT has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain signaling. CCCPT has been found to have a variety of biochemical and physiological effects, and has been used in lab experiments to study the effects of inflammation and pain signaling.
Scientific Research Applications
N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain signaling. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been found to have a variety of biochemical and physiological effects, and has been used in lab experiments to study the effects of inflammation and pain signaling. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has also been studied for its potential to act as an inhibitor of the enzyme phospholipase C, which is involved in signaling pathways related to cell growth and differentiation. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been studied for its potential to inhibit the growth of cancer cells, and has been used in lab experiments to study the effects of cancer cell growth.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is believed to bind to the active site of the enzyme and prevent it from catalyzing the reactions involved in inflammation and pain signaling. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is also believed to act as an inhibitor of the enzyme phospholipase C, which is involved in signaling pathways related to cell growth and differentiation.
Biochemical and Physiological Effects
N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been found to have a variety of biochemical and physiological effects. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain signaling. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has also been found to inhibit the activity of the enzyme phospholipase C, which is involved in signaling pathways related to cell growth and differentiation. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-1beta and tumor necrosis factor-alpha. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has also been found to decrease the production of prostaglandins, which are compounds involved in inflammation and pain signaling.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has several advantages for use in lab experiments. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a synthetic small molecule, which makes it easy to synthesize and use in lab experiments. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is also an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain signaling. N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is also an inhibitor of the enzyme phospholipase C, which is involved in signaling pathways related to cell growth and differentiation. The main limitation of N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is that its mechanism of action is not fully understood, so its effects may not be consistent across all experiments.
Future Directions
For N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide research include further investigation into its mechanism of action, as well as its potential to inhibit the growth of cancer cells. Additionally, further research could be done to investigate the potential of N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide to act as an inhibitor of other enzymes involved in inflammation and pain signaling. Finally, further research could be done to investigate the potential of N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide to act as an inhibitor of other enzymes involved in cell growth and differentiation.
Synthesis Methods
N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can be synthesized using a variety of methods. One method involves the condensation of N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxylic acid with 2-amino-3-chloropyridine in the presence of an acid catalyst such as p-toluenesulfonic acid. This reaction yields N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide and a byproduct of 2-amino-3-chloropyridine hydrochloride. Another method involves the condensation of N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxylic acid with 2-amino-3-chloropyridine in the presence of a base catalyst such as sodium hydroxide. This reaction yields N-cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide and a byproduct of 2-amino-3-chloropyridine.
properties
IUPAC Name |
N-cyclohexyl-4-(cyclopropanecarbonylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-18(12-9-10-12)22-16-15(14-8-4-5-11-20-14)23-26-17(16)19(25)21-13-6-2-1-3-7-13/h4-5,8,11-13H,1-3,6-7,9-10H2,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRRSFQHDLHZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-4-cyclopropaneamido-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6584332.png)
![N-(3-chloro-2-methylphenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6584336.png)
![2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6584343.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B6584352.png)
![N-(4-acetylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B6584353.png)

![1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6584363.png)
![N-(cyclopropylmethyl)-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B6584369.png)
![1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B6584373.png)
![N-[(3-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B6584390.png)
![4-acetamido-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide](/img/structure/B6584406.png)

![1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide](/img/structure/B6584420.png)
![7-chloro-N-(2,5-dimethylphenyl)-6-fluoro-5-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B6584428.png)